

structure-activity relationship of 4-aminopyrazoles

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine
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Comparative SAR Guide: 4-Aminopyrazole Derivatives in Kinase Inhibitor Development

Executive Summary & Pharmacophore Rationale

The 4-aminopyrazole scaffold has solidified its status as a privileged pharmacophore in targeted oncology and anti-inflammatory drug discovery[1]. Its inherent tautomerism and capacity to act simultaneously as a hydrogen bond donor and acceptor make it an exceptional hinge-binding motif for ATP-competitive kinase inhibitors[1][2]. This guide objectively compares the structure-activity relationships (SAR) of 4-aminopyrazole derivatives across distinct kinase targets (PLK4, JAKs, CDKs, and Aurora B), detailing the causality behind structural modifications and providing self-validating experimental protocols for preclinical evaluation.

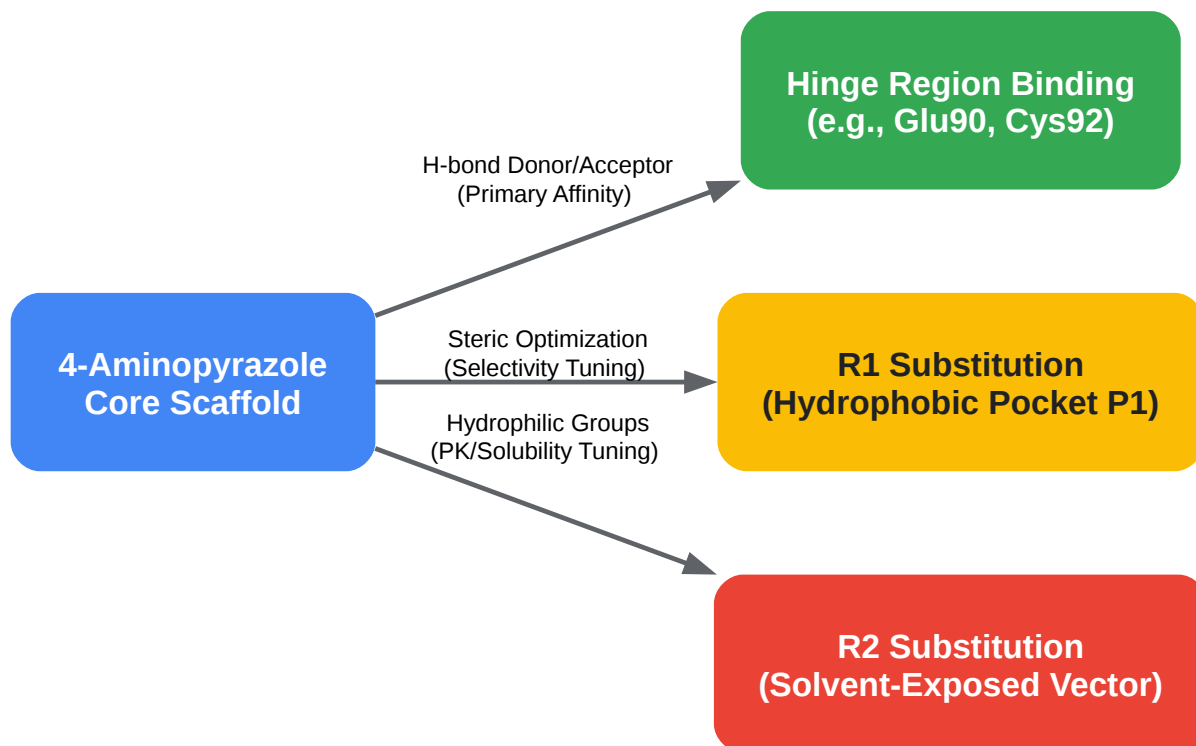
Mechanistic SAR Comparisons Across Kinase Targets

2.1. PLK4: Hinge-Binding Optimization via Electronic Tuning In the pursuit of Polo-like kinase 4 (PLK4) inhibitors, the 4-aminopyrazole core serves as the primary anchor to the kinase hinge region (interacting with residues Glu90 and Cys92)[3]. SAR studies demonstrated that

replacing a peripheral thiazole ring with a 2-pyridyl group yielded a 10-fold improvement in biochemical potency ($IC_{50} = 760 \text{ nM}$), whereas a phenyl substitution eradicated activity ($IC_{50} > 30 \text{ }\mu\text{M}$)[3]. Causality: The nitrogen atom in the 2-pyridyl ring provides a critical hydrogen bond acceptor vector that the phenyl ring lacks. This stabilizes the compound within the ATP-binding pocket without inducing the steric clashes that typically disrupt the primary pyrazole-hinge interaction[3].

2.2. JAK1/2/3: Core Heterocycle Density and R1 Truncation For Janus kinases (JAKs), early SAR profiling revealed that bulky R1 side chains on the aminopyrazole core were largely superfluous for target engagement[4]. Truncating the R1 group and shifting to a pyrimidine-based 4-amino-(1H)-pyrazole core drastically improved potency, yielding sub-nanomolar inhibitors (JAK1 $IC_{50} = 3.4 \text{ nM}$; JAK2 $IC_{50} = 2.2 \text{ nM}$)[4]. Causality: Removing the R1 side chain eliminates entropic penalties during binding. Furthermore, the electron-deficient pyrimidine core enhances the acidity of the pyrazole NH, strengthening its hydrogen bond with the JAK hinge region compared to more electron-rich pyrrolo-pyrimidine alternatives[4].

2.3. CDK2/5: Hydrophobic Pocket (P1) Exploitation Cyclin-dependent kinases (CDK2/5) feature a shallow hydrophobic pocket (P1) adjacent to the hinge region[2]. SAR exploration of the 5-position (R1) of the aminopyrazole core showed that a cyclobutyl substitution was optimal for activity[2]. Causality: The cyclobutyl group possesses the precise volumetric and lipophilic properties required to displace high-energy water molecules from the P1 pocket, maximizing van der Waals interactions while avoiding the steric hindrance associated with larger cycloalkyl or aryl groups[2].



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Logical mapping of 4-aminopyrazole structural vectors and their kinase binding roles.

Quantitative SAR Data Summary

The following table synthesizes the performance of optimized 4-aminopyrazole derivatives across key kinase targets, highlighting the critical structural modifications that drove potency.

Kinase Target	Core Modification	Key SAR Causality	Optimal IC50	Reference
PLK4	2-Pyridyl substitution	Enhanced H-bond acceptor geometry at the hinge.	760 nM	[3]
JAK1/2/3	R1 truncation + Pyrimidine core	Reduced entropic penalty; increased NH acidity.	2.2 - 3.5 nM	[4]
CDK2/5	Cyclobutyl at R1 position	Optimal volumetric fit in the P1 hydrophobic pocket.	Sub- μ M	[2]
Aurora B	1-Acetanilide substitution	Improved unbound fraction and cellular permeability.	Low nM	[5]
KDM5A / EGFR	Pyrazolopyrimidine fusion	Dual-targeting capability via extended planar surface.	11.5 μ M (Cellular)	[6]

Experimental Methodologies for SAR Validation

To ensure scientific integrity, the evaluation of 4-aminopyrazole derivatives must follow a self-validating workflow. The protocols below integrate internal controls to verify both biochemical target engagement and cellular translation.



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Step-by-step experimental workflow for validating 4-aminopyrazole kinase inhibitors.

Protocol 1: In Vitro Kinase Profiling (ADP-Glo Assay) Purpose: To objectively quantify the ATP-competitive inhibition of the synthesized 4-aminopyrazoles. Self-Validation Mechanism: The inclusion of a universal ATP-competitive inhibitor (e.g., Staurosporine) establishes a baseline for maximum inhibition, while calculating the Z'-factor ensures the assay's signal-to-noise ratio is robust enough for SAR differentiation[4].

- **Reagent Preparation:** Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., JAK2 or PLK4) to the optimal concentration determined by prior enzyme titration.
- **Compound Incubation:** Dispense 4-aminopyrazole derivatives (10-point dose-response, starting at 10 μM) into a 384-well plate. Add the kinase solution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
- **Reaction Initiation:** Add an ATP/substrate mix (at the specific K_m of ATP for the target kinase) to initiate the reaction. Incubate for 60 minutes.
- **Signal Generation & Detection:** Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.
- **Data Analysis:** Normalize luminescence against DMSO (vehicle) and Staurosporine (positive control)[4]. Calculate IC₅₀ values using a 4-parameter logistic regression.

Protocol 2: Cellular Antiproliferation (MTT Assay) Purpose: To verify that the biochemical potency of the 4-aminopyrazole analogs translates into cellular efficacy (accounting for cell permeability and metabolic stability)[6]. Self-Validation Mechanism: Using both target-dependent cancer cell lines (e.g., K562 for JAK2) and target-independent normal cell lines (e.g., WI38) ensures that the observed cytotoxicity is mechanism-based rather than generally toxic[4][6].

- **Cell Seeding:** Seed target cells (e.g., HEL, K562, or MCF-7) at 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

- Treatment: Treat cells with serial dilutions of the 4-aminopyrazole derivatives. Include 5-Fluorouracil (5-FU) or Ruxolitinib as reference standards[4][6]. Incubate for 72 hours.
- MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the tetrazolium dye to insoluble formazan crystals.
- Solubilization: Carefully remove the media and add 150 μ L of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal cytotoxic concentration (CC50) relative to the vehicle control.

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